5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the propoxy group: This can be done through nucleophilic substitution reactions.
Final carboxamide formation: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions might target the oxazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid, while reduction of the oxazole ring could produce a dihydrooxazole derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the quinoline and propoxy groups.
N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide: Lacks the methylphenyl group.
5-(4-methylphenyl)-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide: Lacks the propoxy group.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-13-28-20-11-10-18(17-5-4-12-24-22(17)20)25-23(27)19-14-21(29-26-19)16-8-6-15(2)7-9-16/h4-12,14H,3,13H2,1-2H3,(H,25,27) |
InChI Key |
LAHKJARYVYRUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C)C=CC=N2 |
Origin of Product |
United States |
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